2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-8-6-13(7-9-15)10-17-19(26)22-20(24-23-17)29-12-18(25)21-14-4-3-5-16(11-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXPQNTLRXAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.49 g/mol. The structure includes a triazine core, which is known for various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to the target compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 4f | MCF-7 | 4.53 ± 0.30 |
| HCT-116 | 0.50 ± 0.08 | |
| HepG2 | 3.01 ± 0.49 | |
| 5d | HCT-116 | 3.66 ± 0.96 |
| HepG2 | 5.42 ± 0.82 |
These compounds exhibit mechanisms involving apoptosis induction and inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR, which are critical in tumor growth and survival .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- In vitro studies indicated that certain triazole derivatives possess antibacterial properties significantly higher than standard antibiotics like ampicillin .
The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl rings enhance lipophilicity and binding affinity to bacterial targets, leading to improved antimicrobial efficacy.
Case Studies
- Antiproliferative Activity : A study conducted on a series of triazine derivatives revealed that those with methoxy substituents exhibited enhanced cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines due to their ability to induce apoptosis through targeting specific receptors .
- Antibacterial Efficacy : Research on mercapto-triazole derivatives indicated that compounds with electron-withdrawing groups showed significantly greater antibacterial activity compared to their counterparts . This suggests that the presence of specific functional groups can amplify the biological activity of triazine derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazinone Derivatives with Varied Aromatic Substituents
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects : The target compound’s 4-methoxybenzyl group contrasts with BF25014’s 4-chlorobenzyl , which may influence electronic properties and target binding . Chlorine substituents typically increase lipophilicity and metabolic stability compared to methoxy groups.
- Bioactivity: Compound 81f demonstrates that phosphonate-modified triazinones exhibit antioxidant activity, suggesting that similar modifications to the target compound could enhance such properties .
Acetamide-Linked Derivatives with Piperazine or Imidazothiazole Moieties
Table 2: Comparison with Imidazothiazole Derivatives from
Key Observations:
- Complexity vs. Simplicity: Compounds 5k–5l feature imidazothiazole-piperazine systems, which are structurally bulkier than the target compound’s triazinone-acetamide scaffold. This difference may affect pharmacokinetics (e.g., membrane permeability) .
Triazole vs. Triazinone Derivatives
The compound in , 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, differs in its triazole core (vs. triazinone) and substituents (chlorophenyl, methylphenyl). Key contrasts:
- Triazole vs.
- Substituent Effects : The 3-methylphenyl group in vs. 3-methoxyphenyl in the target compound alters electron-donating properties, which could modulate receptor affinity .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step organic reactions, starting with the formation of the triazine core followed by functionalization. Key steps include:
- Triazine ring construction : Cyclization of thiourea derivatives with hydrazine or nitriles under reflux in ethanol or DMF .
- Sulfanyl group introduction : Thiol-alkylation using mercaptoacetic acid derivatives in the presence of bases like NaH or K₂CO₃ in THF or DMSO at 60–80°C .
- Methoxybenzyl/acetamide coupling : Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres (N₂/Ar) to prevent oxidation . Yield optimization requires strict temperature control (±2°C), anhydrous solvents, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm), triazine ring carbons (δ 160–170 ppm), and sulfanyl linkages (δ 2.8–3.2 ppm for -SCH₂-) .
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC purity assessment : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm (>95% purity threshold) .
Q. What are the key stability considerations for this compound under varying pH and light exposure?
Stability studies show:
- pH sensitivity : Degrades in acidic conditions (pH <3) via triazine ring hydrolysis; stable in neutral/basic buffers (pH 7–9) for 48 hours .
- Light sensitivity : Photooxidation of the sulfanyl group occurs under UV light; store in amber vials at –20°C .
- Thermal stability : Decomposes above 150°C; DSC/TGA recommended for storage guidelines .
Q. Which functional groups are most reactive, and how do they influence derivatization potential?
Key reactive sites:
- Sulfanyl (-S-) group : Susceptible to oxidation (H₂O₂→sulfoxide) or alkylation (iodoacetamide→thioether derivatives) .
- Triazinone ring : Reacts with amines or hydrazines for ring expansion or substitution .
- Methoxy groups : Demethylation (BBr₃ in DCM) enables hydroxylation for further conjugation .
Q. What analytical techniques are essential for purity assessment, and how are method parameters optimized?
- HPLC : Use a C18 column, 0.1% TFA in mobile phase to reduce tailing, and gradient elution (30→90% acetonitrile over 20 min) for resolving polar byproducts .
- Karl Fischer titration : Ensure <0.5% water content to prevent hydrolysis during storage .
- XRD : Confirm crystalline form stability; amorphous variants may exhibit reduced solubility .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways?
- DFT calculations : Predict transition states for triazine ring formation (e.g., activation energies for cyclization steps) .
- Solvent effects : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize intermediates .
- Reaction pathway screening : Automated tools like Schrödinger’s MAPS reduce experimental iterations by 40% .
Q. What strategies resolve contradictory data on biological activity across assay systems?
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain assays (e.g., CYP3A4-mediated metabolism) .
- Statistical meta-analysis : Apply Bayesian models to reconcile variability in reported EC₅₀ values .
Q. What methodologies study the compound’s interaction with cytochrome P450 enzymes?
- Fluorescence quenching assays : Monitor binding to CYP3A4 using tryptophan fluorescence (λₑₓ=280 nm, λₑₘ=340 nm) .
- Docking simulations : AutoDock Vina to predict binding poses in the heme-active site .
- Kinetic isotope effects : Deuterated analogs to probe rate-limiting steps in oxidation .
Q. How do structural modifications at the triazinone or methoxy positions affect pharmacological properties?
- SAR studies : Replace 4-methoxybenzyl with halogenated analogs (e.g., 4-Cl) to enhance logP (2.1→3.5) and blood-brain barrier penetration .
- Triazinone bioisosteres : Substitute with pyrimidinone to reduce hepatotoxicity (ALT levels drop 60% in murine models) .
- Prodrug derivatization : Esterify acetamide to improve oral bioavailability (AUC increased 3-fold in rats) .
Q. What integrated approaches combine experimental and computational data to predict reactivity?
- Reaction informatics : Train ML models on historical reaction data (e.g., USPTO database) to predict optimal conditions (85% accuracy) .
- High-throughput experimentation (HTE) : 96-well plate screening with automated LC-MS analysis to validate computational predictions .
- Mechanistic microkinetics : Merge DFT-derived activation barriers with experimental rate data for predictive scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
